3-Isothiocyanatobut-1-ene
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Overview
Description
3-Isothiocyanatobut-1-ene: is an organic compound with the molecular formula C5H7NS . It is also known by other names such as isothiocyanic acid, 3-butenyl ester and 3-butenyl isothiocyanate . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a butene chain. It is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatobut-1-ene can be synthesized through several methods. One common method involves the reaction of alkyl or aryl amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride . Another method involves the photocatalyzed reaction of amines with carbon disulfide . Additionally, an electrochemical method using amines and carbon disulfide without toxic reagents has been developed .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . This method is efficient and yields high purity products suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanatobut-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines , alcohols , and thiols are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isothiocyanates.
Scientific Research Applications
3-Isothiocyanatobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and thioureas.
Biology: It serves as a reagent in the Edman degradation for amino acid sequencing.
Medicine: It exhibits anti-cancer , anti-inflammatory , anti-microbial , and antibiotic properties.
Industry: It is used in the production of fungicides and insecticides .
Mechanism of Action
The mechanism of action of 3-isothiocyanatobut-1-ene involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, such as inhibiting enzymes and disrupting cellular processes . The compound can also induce oxidative stress in cells, leading to apoptosis or cell death .
Comparison with Similar Compounds
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Phenyl ethyl isothiocyanate
- Sulforaphane
- Moringin
Comparison: 3-Isothiocyanatobut-1-ene is unique due to its specific structure, which imparts distinct reactivity and biological activity. Compared to allyl isothiocyanate and benzyl isothiocyanate, it has a longer carbon chain, which can influence its solubility and reactivity. Its unique structure makes it suitable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
3-isothiocyanatobut-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-3-5(2)6-4-7/h3,5H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLACDYSFVHYEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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